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dTDP-6-deoxy-L-talose -

dTDP-6-deoxy-L-talose

Catalog Number: EVT-1593829
CAS Number:
Molecular Formula: C16H26N2O15P2
Molecular Weight: 548.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DTDP-6-deoxy-L-talose is a dTDP-sugar. It derives from a dTDP-L-talose. It is a conjugate acid of a dTDP-6-deoxy-L-talose(2-).
Overview

dThymidine diphosphate-6-deoxy-L-talose is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides in various bacteria. It is characterized by its involvement in the structural components of bacterial cell walls, particularly in the synthesis of lipopolysaccharides and other polysaccharides. This compound is derived from dThymidine diphosphate and is a key intermediate in the synthesis of 6-deoxy-L-talose, which has been identified in several bacterial species.

Source

dThymidine diphosphate-6-deoxy-L-talose is primarily sourced from bacteria, particularly those belonging to the genera Kitasatospora, Actinomyces, and Burkholderia. For instance, Kitasatospora kifunensis has been identified as a producer of this compound, serving as a template for the biosynthetic gene cluster responsible for its synthesis . Other bacteria, such as Streptococcus bovis and Pseudomonas fluorescens, also incorporate this compound into their cell wall structures or produce it as part of exopolysaccharides .

Classification

dThymidine diphosphate-6-deoxy-L-talose falls under the category of nucleotide sugars, which are activated forms of monosaccharides that participate in glycosylation reactions. It is classified as a deoxyhexose due to the absence of an oxygen atom on the sixth carbon of the sugar moiety. This classification is significant as it influences its biochemical properties and reactions.

Synthesis Analysis

Methods

The synthesis of dThymidine diphosphate-6-deoxy-L-talose can be achieved through several methods, primarily enzymatic pathways involving specific enzymes. The biosynthetic pathway begins with dThymidine diphosphate-D-glucose, which undergoes a series of transformations including epimerization and reduction .

Technical Details:

  1. Starting Material: The process typically starts with dThymidine diphosphate-D-glucose.
  2. Key Enzymes: Enzymes such as dThymidine diphosphate-glucose 4,6-dehydratase and dThymidine diphosphate-4-keto-6-deoxy-D-glucose reductase are involved in converting intermediates to dThymidine diphosphate-6-deoxy-L-talose.
  3. Reaction Conditions: The reactions require cofactors such as NADPH for optimal enzyme activity, highlighting the importance of reducing conditions during synthesis .
Molecular Structure Analysis

Structure

dThymidine diphosphate-6-deoxy-L-talose has a molecular formula of C₆H₁₂O₅P and a molecular weight of approximately 164.16 g/mol. Its structure consists of a deoxysugar moiety linked to a nucleotide phosphate group.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H^{1}H and 13C^{13}C) are commonly used to characterize the structure of this compound. Mass spectrometry techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are also employed for structural analysis .

Chemical Reactions Analysis

Reactions

dThymidine diphosphate-6-deoxy-L-talose participates in various biochemical reactions, primarily in glycosylation processes where it acts as a donor substrate for glycosyltransferases.

Technical Details:

  1. Glycosylation: It plays a role in transferring the 6-deoxy-L-talose moiety to acceptor molecules, contributing to polysaccharide formation.
  2. Enzymatic Pathways: The conversion from dThymidine diphosphate-D-glucose to dThymidine diphosphate-6-deoxy-L-talose involves multiple enzymatic steps that ensure specificity and efficiency in biosynthesis .
Mechanism of Action

Process

The mechanism of action for dThymidine diphosphate-6-deoxy-L-talose involves its incorporation into bacterial polysaccharides, affecting cell wall integrity and function.

Data

The compound alters the structure and function of bacterial cell walls through interactions with glycopeptidolipids and other surface components, influencing microbial pathogenicity and immune response .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Phosphate-buffered saline (PBS) at pH 7.2.

Chemical Properties

  • Molecular Weight: Approximately 164.16 g/mol.
  • Reactivity: Involved in glycosylation reactions; stability may vary based on environmental conditions.

Relevant analyses often include spectroscopic methods to confirm purity and identity during synthesis processes .

Applications

Scientific Uses

dThymidine diphosphate-6-deoxy-L-talose has significant applications in microbiology and biochemistry:

  1. Biosynthesis Research: Used to study polysaccharide biosynthesis pathways in bacteria.
  2. Antigenicity Studies: Its role in modifying bacterial surface structures makes it essential for understanding immune responses to bacterial infections.
  3. Pharmaceutical Development: Potential applications in developing antibiotics targeting bacterial cell wall synthesis pathways.

This compound's unique properties make it an important subject for further research into microbial metabolism and potential therapeutic interventions against bacterial infections .

Biosynthesis Pathways of dTDP-6-deoxy-L-talose

Enzymatic Synthesis and Gene Cluster Identification in Kitasatospora kifunensis

The actinobacterium Kitasatospora kifunensis serves as a model organism for elucidating dTDP-6-deoxy-L-talose (dTDP-6dTal) biosynthesis. A dedicated four-gene cluster (rmlA, rmlB, rmlC, and tal) encodes the enzymatic machinery required for dTDP-6dTal production. This cluster was isolated using degenerate PCR primers targeting conserved regions of rmlB, followed by genomic library screening [1] [3]. Heterologous expression in Escherichia coli confirmed the functional pathway: recombinant RmlA(Kkf), RmlB(Kkf), RmlC(Kkf), and Tal enzymes sequentially convert dTTP and α-D-glucose-1-phosphate into dTDP-6dTal, with NAD(P)H as a cofactor [1]. The final product was structurally validated via ¹H and ¹³C NMR spectroscopy [1] [3]. Notably, the tal gene encodes a dTDP-6-deoxy-L-lyxo-4-hexulose reductase that directly synthesizes dTDP-6dTal, distinguishing it from epimerase-dependent pathways in other bacteria [1] [7].

Table 1: Enzymatic Steps in dTDP-6dTal Biosynthesis in K. kifunensis

EnzymeGeneReaction CatalyzedCofactor
Glucose-1-phosphate thymidylyltransferasermlAα-D-Glc-1-P + dTTP → dTDP-D-Glc + PPiNone
dTDP-D-glucose 4,6-dehydratasermlBdTDP-D-Glc → dTDP-4-keto-6-deoxy-D-glucoseNAD⁺
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerasermlCdTDP-4-keto-6-deoxy-D-glucose → dTDP-6-deoxy-L-lyxo-4-hexuloseNone
dTDP-6-deoxy-L-lyxo-4-hexulose reductasetaldTDP-6-deoxy-L-lyxo-4-hexulose → dTDP-6-deoxy-L-taloseNAD(P)H

Table adapted from functional characterization data in [1] [3]

Role of RmlA, RmlB, RmlC, and Tal Enzymes in the Biosynthetic Cascade

The dTDP-6dTal pathway features a conserved three-step initiation followed by a stereospecific reduction:

  • RmlA(Kkf): Catalyzes thymidylyl transfer to glucose-1-phosphate, yielding dTDP-D-glucose [1].
  • RmlB(Kkf): Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose [1] [3].
  • RmlC(Kkf): Epimerizes the C3 and C5 positions, generating dTDP-6-deoxy-L-lyxo-4-hexulose [1].
  • Tal: The pathway-defining reductase reduces the C4 keto group of dTDP-6-deoxy-L-lyxo-4-hexulose with strict stereospecificity to produce dTDP-6dTal (C4 S configuration) [1] [7]. This contrasts with dTDP-rhamnose synthases (e.g., RmlD), which generate the C4 R epimer [4]. Structural analyses indicate that Tal shares <30% sequence identity with typical RmlD enzymes, explaining its unique product specificity [1] [4].

Comparative Genomics of dTDP-6-deoxy-L-talose Synthases Across Bacterial Species

dTDP-6dTal production exhibits significant genetic diversity, with two distinct biochemical strategies identified:

  • Reductase-Dependent Pathway: In K. kifunensis and Actinobacillus actinomycetemcomitans, dedicated reductases (Tal and Tll, respectively) directly convert dTDP-6-deoxy-L-lyxo-4-hexulose to dTDP-6dTal. Despite identical functions, Tal and Tll share only 22% amino acid sequence identity, suggesting convergent evolution [1] [4] [9].
  • Epimerase-Dependent Pathway: Acinetobacter baumannii and Burkholderia thailandensis utilize dTDP-L-rhamnose 4-epimerases (e.g., Tle) to interconvert dTDP-L-rhamnose and dTDP-6dTal [10]. In A. baumannii KL83, KL106, and KL112 gene clusters, tle coexists with rmlBDAC (rhamnose synthesis genes), enabling bidirectional conversion [10].

Table 2: Genetic and Functional Diversity of dTDP-6dTal Pathways

Bacterial SpeciesKey GeneEnzyme TypePathway Relationship to dTDP-RhamnoseBiological Role
Kitasatospora kifunensistalReductaseIndependent parallel pathwayAntibiotic (talosin) biosynthesis
Actinobacillus actinomycetemcomitanstllReductaseIndependent parallel pathwaySerotype c-specific polysaccharide antigen
Acinetobacter baumannii (KL83/KL106)tleEpimeraseDependent (substrate = dTDP-L-rhamnose)Capsular polysaccharide structure
Burkholderia thailandensiswbiB~BTh~EpimeraseDependent (reversible)O-antigen biosynthesis

Data synthesized from comparative studies in [1] [4] [6]

Genomic analyses reveal that reductase-dependent genes (tal, tll) are phylogenetically distinct from epimerases (tle). They occupy unique clades within the NDP-sugar reductase superfamily, correlating with their stereochemical outcomes [1] [6]. In A. baumannii, the tle gene is embedded within capsular polysaccharide (CPS) gene clusters (e.g., KL11, KL83, KL106, KL112), always adjacent to glycosyltransferases that incorporate 6dTal into CPS [10]. This genomic synteny suggests co-evolution of 6dTal production and utilization machineries for cell envelope assembly.

Properties

Product Name

dTDP-6-deoxy-L-talose

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

Molecular Formula

C16H26N2O15P2

Molecular Weight

548.33 g/mol

InChI

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1

InChI Key

ZOSQFDVXNQFKBY-QUZYTLNHSA-N

Synonyms

dTDP-6-deoxy-L-talose
dTDP-6-deoxytalose

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

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